![molecular formula C10H7FOS B2616809 Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- CAS No. 1569088-97-6](/img/structure/B2616809.png)
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-: is a chemical compound with a unique structure that combines a benzene ring, a thiophene ring, and a fluorine atom. This compound is known for its diverse applications in scientific research due to its intriguing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- typically involves the fluorination of benzo[b]thiophene. This process can be achieved through various methods, including the use of fluorinating agents such as hydrogen fluoride or fluorine gas. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective substitution of the hydrogen atom with a fluorine atom .
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring in the compound is prone to electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, acids, and other electrophiles.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to various substituted derivatives, while nucleophilic substitution can result in the replacement of the fluorine atom with different functional groups .
Scientific Research Applications
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Fluorobenzene: Contains a fluorine atom but lacks the thiophene ring, leading to different applications and reactivity.
Thiophene: A simpler structure without the benzene ring or fluorine atom, used in different contexts.
Uniqueness: Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- is unique due to the combination of the benzene ring, thiophene ring, and fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(7-fluoro-1-benzothiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMXGNBCBSCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2616726.png)
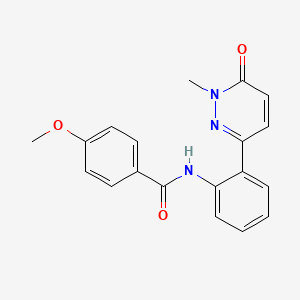
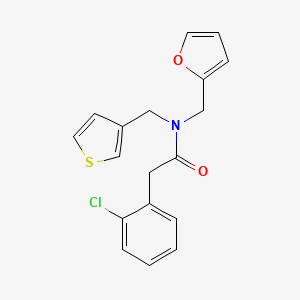
![4,11,13-trimethyl-N-(3-methylphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2616730.png)
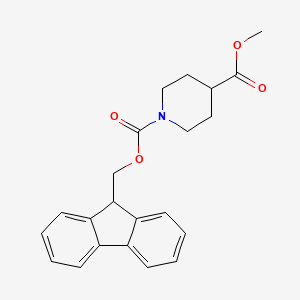

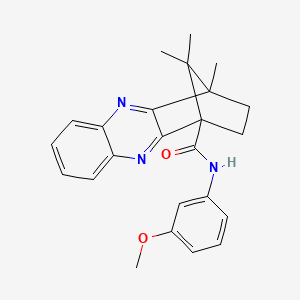
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2616738.png)

![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)
![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
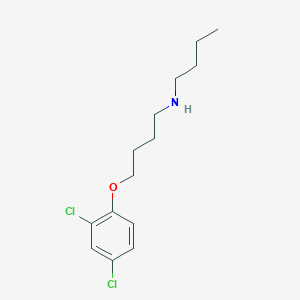
![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-4-phenylbutanamide](/img/structure/B2616749.png)
